Biotinyl-cysteine
Description
Historical Perspectives on Biotin (B1667282) and Cysteine Linkages in Biochemical Inquiry
The historical significance of biotin in biochemical inquiry dates back to its identification as an essential vitamin (Vitamin H or B7) and its role as a crucial cofactor for carboxylase enzymes involved in key metabolic processes like gluconeogenesis, fatty acid synthesis, and amino acid metabolism. researchgate.netlsu.edunih.gov Early research focused on understanding biotin's structure and its function in these enzymatic reactions. The structure of biotin was first determined through chemical analysis and later confirmed by chemical synthesis. lsu.edu It was recognized that biotin is covalently attached to its cognate enzymes via an amide linkage to a specific lysine (B10760008) residue, a reaction catalyzed by biotin protein ligase. lsu.edunih.gov
Simultaneously, the unique reactivity of cysteine's sulfhydryl group (-SH) was being explored in protein chemistry. The ability of cysteine residues to form disulfide bonds is fundamental to protein structure and function. nih.gov The specific targeting of sulfhydryl groups for chemical modification became a valuable technique in studying protein structure and activity.
The convergence of these two areas of research led to the development of methods to link biotin to proteins and other molecules. While initial biotinylation strategies often targeted primary amines (lysine residues and the N-terminus) due to their prevalence, the desire for more site-specific labeling spurred interest in targeting less common, but often functionally important, residues like cysteine. thermofisher.comthermofisher.com The development of thiol-reactive biotinylation reagents, such as maleimide-activated biotins, provided a chemical handle to specifically target cysteine residues. lumiprobe.cominterchim.frbiotium.com This allowed researchers to attach the highly detectable biotin tag to proteins or peptides at defined cysteine locations, paving the way for new avenues of investigation. Early synthetic routes for biotin itself also sometimes utilized L-cysteine as a starting material, highlighting a historical chemical link between the two molecules even outside of direct conjugation for labeling purposes. researchgate.netresearchgate.netnih.gov
Contemporary Significance of Cysteine Biotinylation in Chemical Biology and Proteomics
In contemporary academic research, cysteine biotinylation holds significant importance in chemical biology and proteomics, primarily due to its ability to facilitate targeted protein modification, enrichment, and detection. The specific reactivity of maleimide-based biotinylation reagents with free sulfhydryl groups allows for selective labeling of cysteine residues, which are generally less abundant in proteins compared to primary amines. thermofisher.com This site-specificity is particularly valuable for studying protein structure-function relationships, protein-protein interactions, and post-translational modifications involving cysteine. excedr.com
In chemical biology, cysteine biotinylation is widely used for creating probes to study enzyme activity and identify protein targets. For instance, biotinylated inhibitors targeting cysteine proteases have been synthesized, allowing for the labeling and subsequent pull-down of these enzymes for analysis. mdpi.com Furthermore, biotin-cysteine (B596664) conjugates themselves can be employed as "redox probes" to investigate protein S-thiolation, a reversible modification of cysteine residues that plays a role in cellular redox signaling. researchgate.net Under oxidizing conditions, biotin-cysteine can form disulfide bonds with reactive protein cysteines, thereby tagging these modified proteins for detection and purification using streptavidin affinity methods. researchgate.net
Proteomics heavily leverages cysteine biotinylation for the enrichment and analysis of cysteine-containing peptides and proteins, especially in the context of studying cysteine modifications and the cysteine proteome. sigmaaldrich.comnih.govresearchgate.net Techniques like the biotin switch technique (BST) utilize differential labeling and biotinylation to specifically target and enrich for modified cysteine residues, such as S-nitrosylated or oxidized cysteines. nih.govrsc.orgfrontiersin.org Following biotinylation, the strong affinity of biotin for streptavidin or avidin (B1170675) is exploited for efficient capture of the labeled peptides or proteins using affinity chromatography or streptavidin-coated surfaces. thermofisher.comsigmaaldrich.comnih.gov This enrichment step simplifies complex biological samples, making it easier to identify and quantify cysteine-containing species using mass spectrometry-based approaches. sigmaaldrich.comnih.govresearchgate.netsigmaaldrich.com
The development of cleavable biotinylation reagents with disulfide bonds in their spacer arms has further enhanced these applications by allowing for the elution of captured biotinylated molecules under reducing conditions, thus preserving the integrity of the interacting partners or facilitating downstream analysis. thermofisher.com Site-specific protein biotinylation strategies, including those utilizing engineered cysteine residues or specific peptide tags recognized by biotin ligases, enable precise control over the labeling location, which is crucial for generating functional protein arrays and studying protein interactions in a highly controlled manner. wikipedia.orgnih.govresearchgate.netspringernature.comlabinsights.nl
The integration of cysteine biotinylation with advanced proteomic techniques, such as quantitative proteomics and chemoproteomics, allows for the systematic mapping of cysteine residues and their modification states across entire proteomes. nih.govresearchgate.netnih.gov This provides valuable insights into the dynamic roles of cysteine in cellular processes, redox regulation, and disease mechanisms. nih.govrsc.org
Below is a table summarizing some key aspects of cysteine biotinylation reagents and their applications:
| Reagent Type | Targeted Functional Group | Reaction Chemistry | Key Application Areas | Advantages |
| Maleimide-based Biotins | Sulfhydryl (-SH) | Thioether bond formation | Protein/Peptide Labeling, Proteomics, Chemical Biology | Site-specific targeting of cysteine, Stable linkage |
| Iodoacetamide-based Biotins | Sulfhydryl (-SH) | Thioether bond formation | Protein/Peptide Labeling, Proteomics, Redox Studies | Specific to reduced thiols |
| Cleavable Biotinylation Reagents | Various (often sulfhydryl or amine) | Incorporates a disulfide bond | Affinity Purification, Elution of captured molecules | Allows release of biotinylated molecules from avidin/streptavidin matrix |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c17-10(14-7(5-21)12(18)19)4-2-1-3-9-11-8(6-22-9)15-13(20)16-11/h7-9,11,21H,1-6H2,(H,14,17)(H,18,19)(H2,15,16,20)/t7-,8-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMOUNXKYQRIT-KBIXCLLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CS)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CS)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bioconjugation Strategies Utilizing Cysteine Biotinylation
Direct Chemical Modification of Protein Cysteine Thiols with Biotin-Containing Reagents
Direct chemical modification of cysteine residues is a widely employed strategy for protein bioconjugation. This approach leverages the high nucleophilicity of the cysteine thiol to react with electrophilic biotin-containing reagents, resulting in a stable covalent bond.
Nucleophilic addition reactions are a common and effective method for cysteine biotinylation. These reactions involve the attack of the cysteine thiol on an electron-deficient center in the biotinylation reagent.
Biotin (B1667282) maleimides are highly popular thiol-reactive biotinylation reagents. vectorlabs.com The reaction proceeds via a Michael addition mechanism, where the nucleophilic cysteine thiol attacks the electron-deficient double bond of the maleimide (B117702) ring. axispharm.combachem.com This forms a stable thioether linkage, effectively conjugating biotin to the protein. vectorlabs.comvectorlabs.com The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. axispharm.comvectorlabs.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.com However, at a pH above 7.5, competitive reaction with free primary amines can occur. vectorlabs.com
While the resulting succinimidyl thioether linkage is generally stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the linkage. chemrxiv.org Additionally, for peptides with an N-terminal cysteine, a side reaction involving the N-terminal amine can lead to the formation of a thiazine (B8601807) rearrangement product. bachem.com
Table 1: Characteristics of Maleimide-Based Cysteine Biotinylation
| Feature | Description |
| Reaction Type | Michael Addition axispharm.combachem.com |
| Functional Group | Maleimide vectorlabs.com |
| Target Residue | Cysteine (thiol group) vectorlabs.com |
| Bond Formed | Thioether vectorlabs.comvectorlabs.com |
| Optimal pH | 6.5 - 7.5 axispharm.comvectorlabs.com |
| Key Advantages | High selectivity for thiols, rapid reaction kinetics axispharm.combachem.com |
| Potential Issues | Retro-Michael reaction, thiazine rearrangement with N-terminal cysteines bachem.comchemrxiv.org |
Nucleophilic Addition Reactions
Alkylation with Iodoacetamide (B48618) and Related Electrophiles
Biotin iodoacetamide is another widely used sulfhydryl-specific biotinylation reagent. sigmaaldrich.com The iodoacetamide group reacts with the thiol group of cysteine residues through nucleophilic substitution, forming a stable and irreversible thioether bond. sigmaaldrich.comcreative-proteomics.comwikipedia.org This reaction is most efficient at a pH between 7.5 and 8.5. sigmaaldrich.com
The specificity of iodoacetamide for thiols is generally high. sigmaaldrich.com However, in the absence of sulfhydryl groups or at higher pH values, the iodoacetamide group may react with other nucleophilic residues such as histidines and amines. sigmaaldrich.com To maintain specificity, it is recommended to use the lowest necessary pH and limit the concentration of the labeling reagent. sigmaaldrich.com
Table 2: Characteristics of Iodoacetamide-Based Cysteine Biotinylation
| Feature | Description |
| Reaction Type | Nucleophilic Substitution |
| Functional Group | Iodoacetamide sigmaaldrich.com |
| Target Residue | Cysteine (thiol group) sigmaaldrich.comcreative-proteomics.com |
| Bond Formed | Thioether sigmaaldrich.comcreative-proteomics.com |
| Optimal pH | 7.5 - 8.5 sigmaaldrich.com |
| Key Advantages | Forms a very stable, irreversible bond creative-proteomics.comwikipedia.org |
| Potential Issues | Potential for off-target reactions with other residues at higher pH sigmaaldrich.com |
Hydrosulfuration of Ynamides for Cysteine Labeling
A more recent and highly efficient method for cysteine modification involves the hydrosulfuration of ynamides. nih.govresearchgate.net This strategy offers excellent chemo-, regio-, and stereoselectivity for the thiol group of cysteine residues. researchgate.netacs.org The reaction proceeds efficiently in slightly basic aqueous conditions (pH 8) to produce exclusively the stable Z-isomer of the resulting vinyl thioether conjugate. researchgate.netresearchgate.net
The presence of a strong electron-withdrawing group on the ynamide nitrogen atom is crucial for the stability and reactivity of the reagent. nih.govacs.org This method has been successfully applied to the biotinylation of proteins and even antibodies, demonstrating its broad applicability. researchgate.net For instance, a biotinylated ynamide was used to label a ubiquitin variant containing a cysteine residue. nih.govacs.org The resulting conjugates have shown superior stability compared to those formed by iodoacetamide under various conditions. nih.govacs.org
Table 3: Characteristics of Ynamide-Based Cysteine Biotinylation
| Feature | Description |
| Reaction Type | Hydrosulfuration (β-addition) nih.gov |
| Functional Group | Ynamide nih.govresearchgate.net |
| Target Residue | Cysteine (thiol group) researchgate.netacs.org |
| Bond Formed | Vinyl thioether researchgate.net |
| Optimal pH | ~8 researchgate.net |
| Key Advantages | High chemo-, regio-, and stereoselectivity; superior stability of the conjugate nih.govresearchgate.netresearchgate.net |
| Key Requirement | Electron-withdrawing group on the ynamide nitrogen nih.govacs.org |
Disulfide Bond Formation and Exchange Reactions
An alternative strategy for cysteine biotinylation involves the formation of a disulfide bond. This is achieved through a thiol-disulfide exchange reaction between the cysteine thiol and a biotinylation reagent containing a reactive disulfide group, such as a pyridyldithio moiety. sangon.comapexbt.com A commonly used reagent for this purpose is Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). apexbt.com
The reaction of Biotin-HPDP with a free sulfhydryl group results in the formation of a mixed disulfide bond, linking the biotin moiety to the protein while releasing pyridine-2-thione. sangon.com This reaction is optimal at a pH of 7-8. sangon.com A key advantage of this method is the reversibility of the disulfide linkage. The bond can be cleaved using reducing agents like dithiothreitol (B142953) (DTT), allowing for the removal of the biotin tag and regeneration of the original protein. sangon.comcreative-biolabs.com This feature is particularly useful for applications involving the purification and subsequent analysis of the target protein. sangon.com
Table 4: Characteristics of Disulfide-Based Cysteine Biotinylation
| Feature | Description |
| Reaction Type | Thiol-Disulfide Exchange nih.gov |
| Functional Group | Pyridyldithio sangon.comapexbt.com |
| Target Residue | Cysteine (thiol group) sangon.com |
| Bond Formed | Disulfide sangon.comcreative-biolabs.com |
| Optimal pH | 7 - 8 sangon.com |
| Key Advantages | Reversible linkage, allowing for tag removal with reducing agents sangon.com |
| Common Reagent | Biotin-HPDP apexbt.com |
Transition Metal-Catalyzed Cysteine Bioconjugation
Transition metal-catalyzed reactions have emerged as a powerful tool for the selective modification of proteins. Palladium(II) complexes, in particular, have been shown to mediate the efficient and highly selective arylation of cysteine residues under biocompatible conditions. nih.govnih.gov This approach involves the transfer of an aryl group from a palladium complex to the cysteine thiol, forming a stable carbon-sulfur bond. nih.gov
The palladium reagents are typically synthesized from readily available aryl halide or trifluoromethanesulfonate (B1224126) precursors. nih.govnih.gov The resulting bioconjugates exhibit high stability towards acids, bases, oxidants, and other nucleophiles. nih.govnih.gov This methodology has been successfully used in the synthesis of antibody-drug conjugates, demonstrating its utility in complex biological systems. nih.gov More recent developments include the preparation of palladium(II) complexes for cysteine bioconjugation via a C-H activation process, offering a more user-friendly and cost-effective synthesis. bath.ac.uk
Table 5: Characteristics of Palladium-Catalyzed Cysteine Biotinylation
| Feature | Description |
| Reaction Type | Cysteine Arylation researchgate.net |
| Catalyst | Palladium(II) complexes nih.govnih.gov |
| Target Residue | Cysteine (thiol group) nih.govnih.gov |
| Bond Formed | Carbon-Sulfur (Aryl-Thioether) nih.gov |
| Key Advantages | High selectivity, rapid and robust reaction, stable conjugate nih.govnih.gov |
| Applications | Antibody-drug conjugates, stapled peptides nih.gov |
Bioorthogonal Click Chemistry Approaches for Cysteine Biotinylation
Bioorthogonal click chemistry provides a powerful toolkit for the precise and efficient biotinylation of cysteine residues within complex biological environments. These reactions are characterized by their high selectivity, rapid kinetics, and compatibility with aqueous systems, ensuring that the labeling process does not interfere with native biochemical processes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cysteine-Functionalized Precursors
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and has been widely adapted for bioconjugation, including the biotinylation of proteins via cysteine residues. nih.gov This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.gov For cysteine biotinylation, a protein is typically first functionalized with either an azide or an alkyne group at a specific cysteine residue. Subsequently, a biotin molecule carrying the complementary reactive partner is introduced to complete the conjugation.
A significant challenge in applying CuAAC in biological systems is the potential for cytotoxicity associated with the copper catalyst. nih.gov To mitigate this, various water-soluble ligands have been developed to chelate the copper ions, thereby protecting sensitive biomolecules from oxidative damage and improving the reaction efficiency in aqueous buffers. springernature.complos.org For instance, the use of tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) as a chelating ligand has been shown to facilitate efficient CuAAC labeling of enzymes in aqueous solution without compromising their catalytic activity. plos.org
Another consideration is the potential for off-target reactions. The high reactivity of free thiols in cysteine residues can sometimes lead to the formation of thiotriazole byproducts under CuAAC conditions. acs.org Careful optimization of reaction parameters, including the concentrations of reactants and the choice of ligand, is crucial to maximize the yield of the desired biotinylated product while minimizing side reactions. acs.org
Table 1: Key Features of CuAAC for Cysteine Biotinylation
| Feature | Description |
| Reaction Type | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. |
| Key Advantage | High efficiency and reliability in forming a stable triazole linkage. springernature.com |
| Challenge | Potential for copper-induced cytotoxicity and oxidative damage to biomolecules. nih.gov |
| Mitigation Strategy | Use of water-soluble chelating ligands like THPTA to protect proteins and enhance reaction kinetics in aqueous media. plos.org |
| Potential Side Reaction | Formation of thiotriazole conjugates due to the reactivity of cysteine thiols. acs.org |
Copper-Free Click Chemistry Variants for Cysteine Tagging
To circumvent the issues associated with copper catalysis, several copper-free click chemistry variants have been developed for cysteine biotinylation. These methods rely on strain-promoted or inverse-electron-demand reactions, offering bioorthogonal labeling with minimal cellular perturbation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes, which are ring-strained alkynes, that react spontaneously with azides without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon forming the triazole product. For cysteine biotinylation, a cysteine residue can be modified with a cyclooctyne-containing reagent, followed by the addition of an azide-functionalized biotin. The reactivity of different cyclooctynes can vary, with derivatives like dibenzocyclooctyne (DIBO) and bicyclo[6.1.0]nonyne (BCN) showing different azide-independent labeling of proteins. ru.nl While SPAAC is a powerful tool, the potential for azide-independent side reactions with thiols necessitates careful selection of the cyclooctyne and reaction conditions to ensure specific labeling. ru.nl
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another prominent copper-free click chemistry approach. nih.gov This reaction typically involves the rapid and highly selective cycloaddition of a tetrazine with a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) or a norbornene. rsc.orgresearchgate.net The reaction proceeds with exceptionally fast kinetics and is highly bioorthogonal. rsc.org For cysteine biotinylation using IEDDA, a cysteine residue can be functionalized with a dienophile (e.g., TCO), which then reacts with a tetrazine-biotin (B11829199) conjugate. researchgate.net The versatility of this reaction has been demonstrated in various applications, including the labeling of biomolecules on the cell surface and within living organisms. rsc.orgresearchgate.net
Table 2: Comparison of Copper-Free Click Chemistry Variants for Cysteine Biotinylation
| Method | Reactive Partners | Key Advantage |
| SPAAC | Azide + Strained Alkyne (e.g., DIBO, BCN) | No need for a metal catalyst, reducing cytotoxicity. |
| IEDDA | Tetrazine + Strained Alkene/Alkyne (e.g., TCO) | Exceptionally fast reaction kinetics and high bioorthogonality. nih.govrsc.org |
Site-Selective Protein Biotinylation via Engineered Cysteine Residues
Engineering cysteine residues at specific locations within a protein sequence allows for precise, site-selective biotinylation. This approach provides a high degree of control over the labeling process, ensuring that the biotin tag is attached to a predetermined site, thereby minimizing interference with the protein's structure and function.
Genetic Incorporation of Unnatural Amino Acids for Cysteine Modification
The genetic incorporation of unnatural amino acids (UAAs) offers a sophisticated strategy for introducing unique chemical handles into proteins, which can then be used for site-specific modification. researchgate.netnih.gov This technique involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (TAG), and inserts a UAA at that specific site during protein translation. nih.govgoogle.com
By designing UAAs that contain bioorthogonal functional groups, such as azides, alkynes, or ketones, a specific site on a protein can be primed for subsequent reaction with a complementary biotin probe. rsc.orgacs.org This method bypasses the need to rely on the native reactivity of natural amino acids like cysteine, offering a truly orthogonal labeling strategy. nih.gov For example, a protein can be engineered to contain an alkyne-bearing UAA, which can then be specifically biotinylated using an azide-functionalized biotin via CuAAC or SPAAC. plos.org This approach has been successfully used to bioconjugate enzymes while retaining their enzymatic activity. plos.org
Chemoselective Ligation Methods Targeting Cysteine Residues
Chemoselective ligation methods take advantage of the unique reactivity of the cysteine thiol group to achieve site-specific biotinylation. explorationpub.com Due to its high nucleophilicity and relatively low abundance in proteins, the cysteine residue is an attractive target for selective modification under physiological conditions. explorationpub.com
One of the most well-established methods is native chemical ligation (NCL) . While traditionally used for peptide synthesis, variations of this chemistry can be applied for protein modification. It involves the reaction between a C-terminal thioester on one peptide or protein segment and an N-terminal cysteine on another. nih.gov This principle can be adapted for biotinylation by reacting a protein with a C-terminal thioester with a biotin molecule containing an N-terminal cysteine.
Other chemoselective methods involve the reaction of cysteine thiols with electrophilic reagents. For instance, iodoacetamide and maleimide derivatives of biotin are commonly used to specifically label cysteine residues through nucleophilic substitution and Michael addition, respectively. While effective, these methods can sometimes suffer from a lack of absolute specificity, as other nucleophilic amino acids may also react under certain conditions. explorationpub.com More recent advancements have focused on developing novel bioconjugation reagents that exhibit enhanced selectivity and reaction kinetics for cysteine modification. explorationpub.com
Applications of Biotinyl Cysteine and Cysteine Biotinylation in Chemical Biology and Proteomics
Protein Interaction Analysis and Mapping
The ability to identify and characterize protein-protein interactions is fundamental to understanding cellular processes. Cysteine biotinylation strategies have significantly advanced our capacity to map these complex networks.
Affinity pull-down assays are a classic and widely used method to isolate and identify binding partners of a specific protein or peptide of interest, often referred to as the "bait". In this technique, a biotinylated cysteine-containing peptide or protein is immobilized on a solid support matrix coated with avidin (B1170675) or streptavidin, which exhibit an exceptionally strong and specific interaction with biotin (B1667282). thermofisher.com This immobilized bait is then incubated with a complex biological sample, such as a cell lysate. Proteins that interact with the bait will be captured on the matrix, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry.
This approach allows for the verification of protein-protein interactions and the discovery of novel binding partners. For instance, a biotinylated peptide corresponding to a specific protein domain can be used to "fish out" its interacting partners from a cellular extract. A crucial aspect of this method is the use of control experiments, such as a column with no bait or an unrelated biotinylated peptide, to distinguish specific interactors from proteins that bind non-specifically to the matrix.
Table 1: Key Steps in Affinity Pull-Down Assays Using Biotinylated Cysteine Peptides
| Step | Description |
| Bait Preparation | A peptide or protein containing a cysteine residue is chemically synthesized and biotinylated. |
| Immobilization | The biotinylated bait is incubated with avidin or streptavidin-coated beads, leading to its immobilization on the solid support. |
| Incubation | The immobilized bait is incubated with a cell lysate or other biological sample containing potential binding partners. |
| Washing | The beads are washed multiple times to remove non-specifically bound proteins. |
| Elution | The specifically bound proteins are eluted from the beads, often by boiling in a denaturing buffer. |
| Analysis | The eluted proteins are identified, typically by mass spectrometry. |
While affinity pull-down assays are powerful, they may fail to capture weak or transient protein interactions that are disrupted during the experimental procedure. Proximity-dependent labeling (PL) techniques have emerged as a powerful alternative to map protein interactomes in their native cellular environment. nih.govresearchgate.net These methods utilize a promiscuous labeling enzyme fused to a protein of interest. The enzyme generates highly reactive, short-lived labeling reagents that covalently tag nearby proteins within a nanometer-scale radius. harvard.edu
A novel approach in proximity labeling specifically targets cysteine residues. nih.gov One such method utilizes the enzyme Nicotinamide N-methyltransferase (NNMT) fused to a protein of interest. nih.govnih.gov When provided with a specific substrate, an alkyne-substituted 4-chloropyridine, the NNMT enzyme catalyzes its methylation. nih.gov This enzymatic reaction generates a highly reactive N-methylated product that diffuses out of the active site and covalently modifies proximal cysteine residues on neighboring proteins. nih.gov The labeling is rapid, occurring within minutes. nih.govnih.gov The incorporated alkyne tag can then be "clicked" to a biotin-azide molecule, allowing for the subsequent enrichment of the labeled proteins on streptavidin beads for identification by mass spectrometry. nih.gov This technique has been successfully used to identify known and novel interacting partners of proteins localized to specific organelles. nih.govnih.gov
In addition to enzyme-assisted methods, chemical proximity labeling strategies have been developed that employ cysteine-reactive electrophiles. These approaches often involve the generation of reactive species that can diffuse a short distance and label nearby proteins. nih.gov For example, a protein of interest can be engineered to carry a chemical warhead that, upon a specific trigger, becomes reactive towards cysteine residues in its vicinity. The resulting biotinylated proteins can then be isolated and identified, providing a snapshot of the protein's immediate microenvironment. nih.gov These methods offer the advantage of not requiring a fused enzyme, which can sometimes interfere with the normal function or localization of the protein of interest.
Proximity-Dependent Labeling Techniques for Interactome Profiling
Redox Proteomics and Characterization of Cysteine Oxidation.nih.govfrontiersin.orgoup.com
Cysteine residues are unique among amino acids due to the reactive nature of their thiol group, which can undergo a variety of reversible and irreversible oxidative post-translational modifications (PTMs). nih.govnih.gov These modifications, such as S-nitrosylation, S-glutathionylation, and disulfide bond formation, play critical roles in regulating protein function and cellular signaling. nih.govresearchgate.net Redox proteomics aims to identify and quantify these cysteine modifications on a proteome-wide scale. nih.govoup.com
The biotin switch assay is a widely used and versatile method for the detection and quantification of reversible cysteine oxidation. nih.govresearchgate.netnih.govacs.org The fundamental principle of this assay is to specifically label the reversibly oxidized cysteine residues with biotin, allowing for their enrichment and subsequent identification. nih.govresearchgate.net
The assay involves a three-step process:
Blocking: All free, reduced cysteine thiols in a protein sample are first blocked with an alkylating agent, such as N-ethylmaleimide (NEM). osti.gov
Reduction: The reversibly oxidized cysteines (e.g., S-nitrosothiols, disulfides) are then selectively reduced back to their free thiol form using a specific reducing agent. nih.gov
Labeling: The newly exposed thiol groups are then labeled with a biotin-containing reagent, such as biotin-HPDP. nih.gov
The biotinylated proteins, which represent the proteins that originally contained reversibly oxidized cysteines, can then be enriched using avidin affinity chromatography and identified by mass spectrometry. nih.govresearchgate.net This technique has been instrumental in identifying proteins regulated by redox signaling in various biological processes and disease states, such as atherosclerosis. nih.govacs.org
Table 2: Research Findings from a Modified Biotin Switch Assay in an Atherosclerosis Model nih.govacs.org
| Finding | Details |
| Number of Modified Peptides | A total of 75 peptides with oxidative modifications were quantified. nih.govacs.org |
| Number of Modified Proteins | These peptides corresponded to 53 different proteins. nih.govacs.org |
| Identified Biological Processes | Bioinformatics analysis of the identified proteins highlighted their involvement in glycolysis, cytoskeleton arrangement, and redox regulation. nih.govacs.org |
| Enzyme Activity Verification | The reversible oxidation of three key glycolysis enzymes was confirmed, and the impact on their activity was verified. nih.govacs.org |
This versatile assay provides a powerful tool for quantifying the entire landscape of reversible cysteine oxidation and for studying redox signaling pathways in various biological systems. nih.govacs.org
Biotinyl-cysteine as a Redox Probe for Protein S-Thiolation Studies
This compound serves as a valuable "redox probe" for investigating protein S-thiolation, a post-translational modification where a low-molecular-weight thiol, such as cysteine, forms a mixed disulfide bond with a reactive cysteine residue on a protein. researchgate.net This modification is a key event in redox signaling and a response to oxidative stress. researchgate.net Under oxidizing conditions within cells or tissues, this compound can form disulfide bonds with these reactive protein cysteines. researchgate.net The resulting biotin tag on the oxidized protein facilitates its detection and purification.
The mechanism involves the reaction of the thiol group of this compound with an oxidized protein cysteine, such as a sulfenic acid (PSOH) or a thiyl radical (PS•), to form a stable disulfide linkage. This process effectively tags proteins that are susceptible to S-thiolation. The incorporated biotin moiety allows for detection using streptavidin-horseradish peroxidase (HRP) in non-reducing Western blotting and enables the enrichment of these modified proteins from complex biological mixtures using streptavidin-agarose affinity chromatography. researchgate.net
Research has utilized biotin-cysteine (B596664) to study protein S-thiolation in various contexts. For instance, it was employed to investigate protein oxidation in rat kidneys subjected to ischemia and reperfusion, revealing a significant increase in total protein S-thiolation during ischemia. researchgate.net This approach helps to identify specific proteins that undergo this modification, providing insights into the molecular mechanisms of oxidative stress-related cellular damage and signaling. The use of biotin-based tagging techniques is a sensitive method for monitoring the intracellular thiol status of proteins following exposure to reactive oxygen species (ROS) or reactive nitrogen species (RNS). researchgate.net
Quantitative Reactivity Profiling of Cysteine Residues
Quantitative reactivity profiling is a chemoproteomic strategy used to measure the intrinsic reactivity of thousands of cysteine residues across a proteome. nih.govovid.com This approach provides insights into the functional state of cysteines, identifying those involved in catalysis, regulation, and sites of post-translational modifications. nih.govnih.gov Biotinylation is a key component of many of these methods, often used as a handle for enrichment and subsequent analysis.
One prominent method is isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP). nih.govnih.gov This technique uses a cysteine-reactive probe, typically an iodoacetamide (B48618) (IA) or another electrophile, which is tagged with an alkyne handle. nih.govnih.gov After labeling reactive cysteines in a proteome, a biotin-azide tag is attached via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govnih.gov This biotin tag allows for the enrichment of the probe-labeled peptides using streptavidin beads. nih.gov By using isotopically labeled linkers, the relative reactivity of cysteines between different biological samples can be quantified by mass spectrometry. nih.govnih.gov
This quantitative approach allows for the large-scale assessment of cysteine nucleophilicity. nih.gov Hyperreactive cysteines, which are often functionally important, can be identified by their rapid labeling at low probe concentrations. nih.gov The data generated from these experiments can reveal how cysteine reactivity is altered in response to cellular stimuli, disease states, or drug treatment. While bulky biotinylated reagents can sometimes impair the labeling of cysteines in native proteins, the use of smaller, alkynylated probes that are biotinylated after initial labeling has largely overcome this issue. nih.gov
| Method | Probe Type | Enrichment/Detection | Key Feature |
| isoTOP-ABPP | Iodoacetamide-alkyne | Biotin-azide tag via click chemistry, streptavidin enrichment | Quantitative, proteome-wide profiling of intrinsic cysteine reactivity. nih.govnih.gov |
| QTRP | 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM) | Isotopically labeled azido-biotin tag, streptavidin enrichment | Quantifies the reactive cysteinome in cells and tissues. bohrium.comresearchgate.net |
| Biotin-Switch Technique | N/A (uses blocking and reducing agents) | Biotinylating reagent (e.g., BIAM) after selective reduction, streptavidin enrichment | Detects specific oxidative modifications like S-nitrosation or S-sulfenylation. nih.govcaymanchem.com |
Development of Activity-Based Probes (ABPs) Targeting Cysteine Enzymes
Activity-based probes (ABPs) are powerful tools for functional proteomics, designed to covalently label active enzymes within a complex proteome. nih.govmdpi.com For cysteine enzymes, ABPs typically consist of three components: a reactive group (or "warhead") that forms a covalent bond with the active site cysteine, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag, such as biotin, for detection and purification. nih.govnih.gov
The warhead is an electrophile that irreversibly reacts with the nucleophilic cysteine in the enzyme's active site. stanford.edu Common electrophilic groups used in ABPs for cysteine proteases include vinyl sulfones, epoxides, and acyloxymethyl ketones. stanford.eduplos.org The biotin tag allows for the affinity purification of labeled enzymes, facilitating their identification by mass spectrometry, or for visualization on gels and blots using streptavidin conjugates. nih.govresearchgate.net
Biotinylated Inhibitors for Cysteine Proteases
Biotinylated inhibitors are a class of ABPs specifically designed to target cysteine proteases, such as cathepsins and caspases. stanford.edunih.gov These probes are often based on the structure of known irreversible inhibitors. For example, DCG-04 is a well-known ABP for papain-like cysteine proteases, based on the general cysteine protease inhibitor E-64, which features an epoxide warhead and a biotin tag for detection. stanford.eduresearchgate.netmdpi.com
Researchers have synthesized various biotin-labeled peptidyl inhibitors to target specific cysteine proteases. For instance, biotin-labeled peptidyl diazomethanes, derived from the sequence of the natural cysteine protease inhibitor cystatin C, have been developed to target cruzipain, the major cysteine protease of Trypanosoma cruzi. nih.gov The inclusion of a spacer arm between the biotin and the peptide can influence the inhibitor's selectivity, highlighting the potential for designing highly specific probes. nih.gov Similarly, novel biotinylated inhibitors with an iodoacetyl functional group have been synthesized and shown to covalently bind to the active site cysteine of target proteases. mdpi.com These probes serve as valuable tools for identifying and profiling cysteine protease activity in biological samples. mdpi.com
Probes for Deubiquitinating Enzymes and SUMO Proteases
Deubiquitinating enzymes (DUBs) and Small Ubiquitin-like Modifier (SUMO) proteases are families of cysteine proteases that play critical roles in regulating cellular processes by removing ubiquitin or SUMO from target proteins. acs.orgnih.gov Activity-based probes have been instrumental in studying the function and specificity of these enzymes. nih.govnih.gov
For DUBs, probes are often based on the structure of ubiquitin itself, with a C-terminal electrophilic warhead like a vinyl sulfone (VS) or vinyl methyl ester (VME) that reacts with the active site cysteine. nih.govnih.gov These ubiquitin-based probes can be synthesized with N-terminal tags, such as biotin, for affinity pulldown of active DUBs from cell lysates. nih.govubiqbio.com Dual-function probes containing both biotin for purification and a fluorophore for imaging have also been developed. nih.gov
Similarly, probes for SUMO-specific proteases (SENPs) have been created. acs.orgnih.gov These often consist of the SUMO protein or a peptide sequence from its C-terminus, coupled with a reactive warhead like a fluoromethylketone or vinyl sulfone. acs.org These probes allow for the profiling of SENP activity and have been validated for use in cells through gel-based assays and microscopy. nih.gov The development of synthetic platforms for generating these probes has enabled the incorporation of various tags to suit different experimental needs, from identifying inhibitors to studying the cleavage of SUMO chains. acs.orgnih.gov
| Enzyme Family | Probe Structure | Common Warhead | Application Example |
| Cysteine Proteases (general) | Peptide-based with biotin tag | Epoxide (e.g., DCG-04), Diazomethane, Iodoacetamide | Profiling cathepsin activity in cancer progression. stanford.edumdpi.com |
| Deubiquitinating Enzymes (DUBs) | Ubiquitin with N-terminal biotin and C-terminal warhead | Vinyl sulfone (VS), Vinyl methyl ester (VME) | Affinity pulldown and identification of active DUBs from cell lysates. nih.govnih.gov |
| SUMO Proteases (SENPs) | SUMO or SUMO-peptide with C-terminal warhead and biotin tag | Vinyl sulfone (VS), Fluoromethylketone | In vitro and in vivo characterization of the SUMO protease family. acs.orgnih.gov |
Protein Microarray and Surface Immobilization Utilizing Biotinylated Cysteine Conjugates
Protein microarrays are a high-throughput technology used to analyze protein interactions, activity, and specificity by immobilizing thousands of proteins onto a solid surface. nih.govnih.gov Site-specific biotinylation of proteins is a preferred method for creating these arrays because the high affinity of the biotin-streptavidin interaction allows for controlled, oriented immobilization of proteins on streptavidin-coated surfaces. nih.gov
One strategy for site-specific biotinylation involves the chemoselective reaction between a this compound conjugate and a reactive thioester group generated at the C-terminus of a recombinant protein via intein-mediated cleavage. nih.gov This method ensures that the biotin tag is placed at a specific site, away from the protein's active or interaction domains, thereby preserving its function upon immobilization. nih.gov This approach allows proteins to be captured directly from cell lysates onto the microarray surface, bypassing the need for extensive purification. nih.gov
This technology has broad applications, from discovering novel protein-protein interactions to studying protein-small molecule interactions. nih.govresearchgate.net For example, libraries of biotinylated bait proteins can be arrayed and screened against fluorescently labeled prey proteins or small molecules to identify new binding partners. nih.govresearchgate.net The use of biotinylated cysteine conjugates provides a robust and versatile platform for fabricating functional protein arrays for both basic research and clinical applications. nih.govresearchgate.net
Advanced Analytical Methodologies and Research Tools Utilizing Biotinyl Cysteine
Mass Spectrometry-Based Characterization of Biotinylated Cysteine Peptides and Proteins
Mass spectrometry (MS) is a powerful technique for identifying, quantifying, and characterizing proteins and their post-translational modifications. Biotinylation, often targeting cysteine residues through specific reagents like iodoacetamide (B48618) alkyne followed by click chemistry with biotin-azide, facilitates MS-based analysis by enabling the enrichment of labeled peptides and proteins from complex biological samples researchgate.netacs.orgchemrxiv.org.
Enrichment Strategies via Streptavidin/Avidin (B1170675) Affinity Chromatography
A cornerstone of MS-based analysis of biotinylated molecules is the highly efficient enrichment achieved through streptavidin or avidin affinity chromatography acs.orgnih.govresearchgate.netgenscript.comthermofisher.comthermofisher.com. Streptavidin and avidin, and their modified versions like NeutrAvidin, exhibit an extraordinarily strong non-covalent interaction with biotin (B1667282) (Kd ~10-14–10-15 M) thermofisher.comtandfonline.comthermofisher.com. This high affinity allows for stringent washing conditions, effectively removing non-biotinylated contaminants and significantly reducing background noise in subsequent MS analysis lifetein.com.cn.
The general workflow involves incubating the biotinylated protein or peptide mixture with streptavidin or avidin conjugated to a solid support, such as agarose (B213101) beads or magnetic beads acs.orgresearchgate.netgenscript.comthermofisher.comsigmaaldrich.com. The biotinylated molecules bind to the immobilized streptavidin/avidin, while unlabeled components are washed away. The enriched biotinylated proteins can then be eluted from the beads for further processing, such as digestion into peptides, or peptides can be digested prior to enrichment acs.orgacs.org. Elution of biotinylated molecules from streptavidin/avidin can be challenging due to the strong interaction, often requiring harsh conditions thermofisher.comtandfonline.com. However, methods utilizing competitive elution with free biotin or employing modified avidin/streptavidin proteins with reversible binding capabilities are being developed to allow for elution under milder, non-denaturing conditions tandfonline.comnih.govacs.org.
Streptavidin-agarose resins are commonly used for purifying biotinylated peptides and proteins from various samples genscript.comthermofisher.comsigmaaldrich.com. These resins are suitable for different chromatography procedures, including gravity flow columns and batch processing sigmaaldrich.com. The binding capacity of streptavidin resins is typically measured in nanomoles of D-Biotin bound per milliliter of settled resin genscript.com.
Direct Detection Methodologies of Biotinylated Proteins by Mass Spectrometry
While enrichment is a common strategy, direct detection methods for biotinylated proteins by MS have also been developed to overcome limitations associated with enrichment-based approaches, such as the difficulty in discriminating unlabeled contaminants acs.orgnih.gov. One such method, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), allows for the direct MS detection of biotin-tagged proteins, showing improved detection sensitivity compared to conventional strategies acs.orgnih.gov. This method often involves digesting proteins prior to enrichment of biotin-tagged peptides, which can reduce sample complexity and increase the yield of identified biotinylated peptides acs.orgnih.gov.
Fragmentation Analysis and Signature Ion Identification in Biotinylated Cysteine Conjugates
Understanding the fragmentation patterns of biotinylated peptides in tandem mass spectrometry (MS/MS) is crucial for their confident identification and localization of the biotinylation site researchgate.netnih.govresearchgate.netacs.org. Biotinylated peptides can produce characteristic signature or diagnostic fragment ions upon collision-induced dissociation (CID) researchgate.netnih.govresearchgate.netacs.org. These signature ions serve as indicators of the presence of the biotin modification within a peptide spectrum researchgate.netnih.govresearchgate.netacs.orgchemrxiv.org.
Studies have systematically investigated the fragmentation of biotinylated peptides, identifying specific signature ions generated from biotin adducts researchgate.netnih.govresearchgate.netacs.org. For cysteine biotinylation via click chemistry, a candidate signature ion identified is the cyclic oxonium-biotin fragment ion, generated upon fragmentation of the N(triazole)–C(alkyl) bond researchgate.netacs.orgchemrxiv.org. The detection of these signature ions aids in distinguishing biotinylated peptides from unmodified ones in complex MS/MS datasets nih.govchemrxiv.org.
Example of Detected Biotin Signature Fragment Ions:
| Fragment Ion | m/z (Da) | Modification Site | Source |
| Dehydrobiotin | 227.09 | Biotinylated Lysine (B10760008) | researchgate.net |
| Immonium ion of biotinylated lysine minus NH3 (ImKbio-NH3) | 310.16 | Biotinylated Lysine | researchgate.net |
| Oxonium-biotin fragment ion | - | Cysteine Biotinylation (Click Chemistry) | researchgate.netacs.orgchemrxiv.org |
| Biotin moiety | 227.0849 | Biotinyl Azide (B81097) Tags | chemrxiv.org |
Note: The exact m/z values of signature ions can vary depending on the specific biotinylation reagent and fragmentation conditions.
Integration with Advanced Microscopy Techniques for Biotinylated Cysteine Studies
Biotinylation is also a valuable tool for visualizing and studying the localization and dynamics of proteins at the cellular and subcellular levels when combined with advanced microscopy techniques creative-diagnostics.comelifesciences.org. The strong interaction between biotin and fluorescently labeled streptavidin or avidin conjugates enables sensitive and specific detection of biotinylated proteins creative-diagnostics.comelifesciences.orgnih.gov.
Fluorescence Labeling of Cysteine Residues for Imaging
While biotinyl-cysteine directly labels cysteine residues, its detection for microscopy typically relies on secondary labeling with fluorescent probes conjugated to streptavidin or avidin creative-diagnostics.comelifesciences.orgnih.gov. This allows for the visualization of proteins that have been biotinylated, either chemically or enzymatically, often at specific cysteine residues creative-diagnostics.comnih.gov.
Fluorescent streptavidin conjugates are widely used for imaging biotinylated proteins via fluorescence microscopy creative-diagnostics.comelifesciences.orgnih.gov. This approach offers high sensitivity due to the potential for multiple biotin molecules to be attached to a single protein or protein complex, leading to signal amplification upon binding of multiple fluorescent streptavidin molecules thermofisher.comelifesciences.org. Site-specific biotinylation, such as through the use of biotin ligases and acceptor peptides fused to the protein of interest, enables the targeted labeling and imaging of specific protein populations nih.govnih.gov. This method has been successfully applied for imaging proteins in live mammalian cells and for studying protein localization at the electron microscopy level using immunogold labeling with anti-biotin antibodies nih.govnih.gov.
Combining biotinylation with advanced microscopy techniques like expansion microscopy or correlative light and electron microscopy (CLEM) can provide enhanced resolution and detailed spatial information about protein distribution elifesciences.org. Microscopy-guided photo-biotinylation techniques, where biotinylation is activated by light in specific regions of interest, further enable spatially resolved proteomics studies faseb.org.
Real-time Visualization of Protein Dynamics through Cysteine Modification
Real-time visualization of protein dynamics within living cells is crucial for understanding complex biological processes. Site-specific labeling techniques that allow tracking of proteins without significantly disrupting their function or localization are highly valuable. Biotinylation, particularly when targeted to specific cysteine residues or incorporated into proteins that can then be labeled via cysteine chemistry, offers a versatile approach for such studies due to the high affinity and specificity of the biotin-streptavidin interaction. The attachment of a biotin tag to a protein, either directly or indirectly through cysteine modification, allows subsequent visualization using fluorescently labeled streptavidin or monovalent streptavidin conjugates. citeab.combiosynth.com
Several methodologies leverage cysteine modification for biotinylation to enable real-time protein visualization:
One prominent approach involves genetically encoding a small acceptor peptide (AP-tag) onto the protein of interest. This tag contains a specific lysine residue that can be biotinylated by the Escherichia coli biotin ligase (BirA). While the biotinylation occurs on a lysine within the tag, strategies exist to place this tag near a cysteine residue or utilize methods where a biotinylated probe reacts with a cysteine engineered into the protein or tag. Following biotinylation, the protein can be visualized in live cells by adding streptavidin conjugated to a fluorescent probe. This method allows for site-specific labeling and has been successfully applied for imaging proteins on the cell surface and studying their localization and trafficking. citeab.comwikipedia.orguni-freiburg.de
Another strategy utilizes chemical methods to directly modify cysteine residues with biotinylated reagents. For instance, intein-mediated protein ligation can generate a reactive C-terminal cysteine on a target protein, which can then react with a synthetic peptide or molecule containing a biotinyl group. dsmz.defishersci.com This approach enables site-specific labeling at the C-terminus. Additionally, novel biotinylated probes designed to react specifically with engineered or accessible cysteine residues are being developed. flybase.org These probes can be used to label proteins in cells, and the attached biotin can then be detected with fluorescent streptavidin for visualization.
The strong and stable binding between biotin and streptavidin (with a dissociation constant typically around 10⁻¹⁵ M) allows for sensitive detection and tracking of biotinylated proteins. biosynth.com Fluorescent streptavidin conjugates, such as those coupled with small molecule fluorophores or quantum dots, can bind to the biotinylated protein, making it visible under a microscope. citeab.com The use of monovalent streptavidin is often preferred in real-time dynamics studies as it prevents protein cross-linking, which can artificially alter protein movement and behavior within the membrane or cytoplasm. citeab.com
Research findings demonstrate the utility of these biotinylation-based cysteine modification approaches for studying various aspects of protein dynamics:
Protein Localization and Trafficking: By labeling specific proteins with biotin via cysteine modification and visualizing them with fluorescent streptavidin, researchers can track their movement within the cell, including their trafficking pathways and accumulation in specific organelles or cellular compartments. Studies have used this approach to image proteins in live mammalian cells and monitor processes like internalization from the membrane. citeab.comwikipedia.orguni-freiburg.dedsmz.de
Conformational Changes: In some cases, labeling a protein at a specific cysteine residue with a biotinylated probe can provide insights into conformational changes. While not always directly visualized in real-time through the biotin tag itself, the ability to site-specifically label allows for subsequent studies that correlate labeling status or location with protein conformation. Related approaches using non-canonical amino acids in conjunction with cysteine labeling have been used to track voltage-dependent conformational changes. mitoproteome.org
Dynamic Tracking of Specific Protein Populations: Biotinylation techniques have been applied for the dynamic tracking of specific protein populations, such as tissue-specific secretory proteins in live organisms. Time course experiments involving biotin labeling and subsequent analysis (e.g., using streptavidin blots) can reveal the kinetics of protein secretion or turnover.
Conceptual Data Representation:
Research utilizing biotinylation via cysteine modification for real-time visualization often generates quantitative data related to protein localization, movement, or modification state over time. This data can be presented in various formats, such as:
| Time Point (minutes) | Percentage of Protein Localized to Membrane | Mean Diffusion Coefficient (µm²/s) | Percentage of Biotinylated Protein |
| 0 | XX | YY | ZZ |
| 5 | XX' | YY' | ZZ' |
| 10 | XX'' | YY'' | ZZ'' |
| ... | ... | ... | ... |
Note: This is a conceptual table illustrating the types of quantitative data that might be generated in real-time protein dynamics studies using biotinylation and visualization techniques. Actual data would depend on the specific protein, cell type, and experimental conditions.
These advanced analytical methodologies, centered around the strategic use of biotinylation through cysteine modification and subsequent fluorescent streptavidin visualization, provide powerful tools for deciphering the dynamic behavior of proteins in their native cellular environment.
Future Directions and Emerging Research Avenues for Biotinyl Cysteine Chemistry
Innovation in Next-Generation Cysteine Bioconjugation Reagents
The unique reactivity of the cysteine thiol group has long been exploited for protein modification, with maleimides being the conventional reagent of choice. nih.gov However, the in vivo instability of the resulting thioether bond has prompted the development of a new generation of cysteine bioconjugation reagents with improved stability and functionality. nih.govillinois.edu
Key areas of innovation include:
Alternatives to Maleimides: Research has focused on developing reagents that form more stable conjugates. Brominated electrophiles and 5-methylene pyrrolones (5MPs) have emerged as promising alternatives. illinois.edu 5MP linkers are particularly noteworthy for their stability in plasma and their designed cleavability under intracellular reducing conditions, a desirable feature for applications like antibody-drug conjugates (ADCs). illinois.edu Vinylheteroarenes are also being investigated for their favorable reactivity and stability profiles in creating stable and functional bioconjugates. rsc.org
Organometallic Reagents: Palladium (Pd)-mediated cysteine arylation offers a significant advantage in terms of conjugate stability. illinois.edu While early methods were limited by the need for stoichiometric organometallic reagents, recent developments in catalytic Pd-mediated cross-coupling reactions are overcoming this hurdle. illinois.edu Furthermore, organometallic Au(III) reagents are setting new records for the speed of cysteine bioconjugation, enabling selective labeling at very low concentrations. chemrxiv.org
Multifunctional Linkers: Pyridazinedione derivatives represent a class of linkers that allow for the creation of trifunctional bioconjugates. nih.gov This "plug-and-play" platform enables post-conjugation modification with different functionalities, offering greater control over the final conjugate's properties. nih.gov
Novel Reaction Chemistries: Researchers are exploring entirely new reaction mechanisms for cysteine modification. The hydrosulfuration of ynamides has been identified as a highly regio- and stereoselective method for peptide and protein cysteine modification, providing a new bioorthogonal tool for creating functional protein conjugates. acs.org
These next-generation reagents are not only addressing the stability issues of traditional methods but are also expanding the possibilities for creating more complex and functional protein constructs.
| Reagent Class | Key Features | Potential Applications |
| 5-Methylene Pyrrolones (5MPs) | - Stable in plasma- Cleavable under intracellular reducing conditions | Antibody-Drug Conjugates (ADCs) |
| Palladium (Pd)-mediated Arylation | - Forms highly stable conjugates- Similar kinetics to maleimides | Stable bioconjugates for long-term studies |
| Organometallic Au(III) Reagents | - Extremely rapid reaction kinetics- High selectivity at low concentrations | Rapid labeling of biomolecules |
| Pyridazinedione Derivatives | - Enable trifunctional bioconjugates- Allow for post-conjugation modification | Multi-functional protein engineering |
| Ynamides | - Highly regio- and stereoselective hydrosulfuration- Novel bioorthogonal chemistry | Synthesis of complex peptide/protein conjugates |
Exploration of Multi-functional Protein Modification Strategies via Cysteine
The ability to introduce multiple functionalities onto a single protein is a key goal in chemical biology, enabling the creation of proteins with novel therapeutic or diagnostic capabilities. Cysteine residues are central to these efforts, providing a versatile anchor point for attaching various molecules.
Current strategies for multi-functional protein modification involving cysteine can be broadly categorized:
Dual Functionalization at Different Sites: This approach involves the selective modification of two different amino acid residues on the protein surface. A common strategy is to first modify an unpaired cysteine with a reagent like a maleimide (B117702) derivative, followed by the modification of another residue, such as methionine, using an orthogonal chemistry like a hypervalent iodine reagent. nih.gov Another strategy involves the initial modification of a free cysteine, followed by the reduction of a disulfide bond to generate two new thiols for subsequent labeling with a different reagent. nih.gov
Single-Site Multi-functionalization: This strategy utilizes a multifunctional linker that attaches to a single cysteine residue. This linker contains multiple orthogonal reactive groups, allowing for the subsequent attachment of different molecules. nih.gov This approach offers precise control over the stoichiometry and spatial arrangement of the attached functionalities.
Post-Conjugation Modification: As seen with pyridazinedione derivatives, a reagent can be conjugated to cysteine and then serve as a scaffold for further reactions, allowing for the sequential addition of multiple functionalities. nih.gov
Oxidative Coupling and Tyrosine Modification: In an innovative approach, cysteine residues at the ends of engineered protein chains can be used for oxidative polymerization to create high molecular weight proteins. researchgate.net These protein backbones, enriched with other residues like tyrosine, can then be polyvalently grafted with sugars or other functional moieties. researchgate.net
These multi-functionalization strategies are enabling the construction of sophisticated protein architectures with tailored properties for a wide range of applications, from creating novel therapeutic modalities to developing advanced research tools.
| Strategy | Description | Example |
| Dual Functionalization at Different Sites | Sequential modification of two different amino acid residues. | Cysteine modification with maleimide, followed by methionine modification with a hypervalent iodine reagent. nih.gov |
| Single-Site Multi-functionalization | Attachment of a multifunctional linker to a single cysteine residue. | A linker with two orthogonal reactive groups attached to a cysteine. nih.gov |
| Post-Conjugation Modification | A cysteine-conjugated reagent acts as a scaffold for further reactions. | Pyridazinedione derivatives enabling subsequent thiol and aniline (B41778) derivative reactions. nih.gov |
| Oxidative Coupling and Tyrosine Modification | Cysteine-mediated polymerization followed by modification of other residues. | Cysteine-terminated, tyrosine-enriched proteins are polymerized and then glycosylated at tyrosine residues. researchgate.net |
Interdisciplinary Integration with Systems Biology and Synthetic Biology Paradigms
The future of biotinyl-cysteine chemistry is intrinsically linked to its integration with broader biological and engineering disciplines, particularly systems biology and synthetic biology. This convergence is creating powerful new approaches to understand and manipulate complex biological systems.
Systems Biology and Chemoproteomics: Systems biology aims to understand the complex interactions within biological systems. researchgate.netcornell.edu Cysteine-reactive probes, including those based on biotin (B1667282), are fundamental to chemoproteomic workflows that allow for the proteome-wide identification and quantification of reactive cysteines. researchgate.netnih.govnih.gov This "cysteine-ome" provides a global snapshot of protein function and regulation, as cysteine modifications can significantly alter protein structure and activity. frontiersin.orgnih.govnih.gov By applying these chemoproteomic methods, researchers can gain insights into signaling pathways, identify new drug targets, and understand the off-target effects of covalent drugs. researchgate.netnih.gov Innovations in mass spectrometry and data analysis are continuously enhancing the coverage and throughput of these approaches. researchgate.netchemrxiv.org
Synthetic Biology and Protein Engineering: Synthetic biology involves the design and construction of new biological parts, devices, and systems. researchgate.netuab.cat In the context of this compound chemistry, synthetic biology enables the precise engineering of proteins with cysteine residues at specific locations. rsc.org This allows for site-specific conjugation, leading to homogenous populations of modified proteins with defined properties, which is crucial for the development of therapeutics like ADCs. rsc.org Furthermore, synthetic biology approaches can be used to create novel protein scaffolds with optimized properties for bioconjugation. researchgate.net The combination of rational protein design and advanced bioconjugation chemistries is a powerful paradigm for creating next-generation protein therapeutics and diagnostics.
The integration of this compound chemistry with these disciplines is transforming our ability to probe and engineer biological systems. This interdisciplinary approach is essential for tackling complex biological questions and developing innovative solutions for medicine and biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
